molecular formula C20H15ClN2O5 B2769220 (3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate CAS No. 338960-91-1

(3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate

Cat. No.: B2769220
CAS No.: 338960-91-1
M. Wt: 398.8
InChI Key: JUCCRTFJRAYSAZ-UHFFFAOYSA-N
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Description

(3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate is a chemical compound with the molecular formula C20H15ClN2O5 and a molecular weight of 398.80 g/mol . This compound is known for its unique structure, which includes a nitro group, a phenoxy group, and a carbamate linkage. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of (3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate involves several steps. One common synthetic route includes the reaction of 3-nitro-4-phenoxybenzyl chloride with N-(3-chlorophenyl)carbamate under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of (3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenoxy and carbamate groups contribute to its binding affinity and specificity for certain enzymes or receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

(3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate can be compared with other similar compounds, such as:

  • (3-nitro-4-phenoxyphenyl)methyl N-(3-bromophenyl)carbamate
  • (3-nitro-4-phenoxyphenyl)methyl N-(3-fluorophenyl)carbamate
  • (3-nitro-4-phenoxyphenyl)methyl N-(3-methylphenyl)carbamate

These compounds share a similar core structure but differ in the substituents on the phenyl ring.

Properties

IUPAC Name

(3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5/c21-15-5-4-6-16(12-15)22-20(24)27-13-14-9-10-19(18(11-14)23(25)26)28-17-7-2-1-3-8-17/h1-12H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCCRTFJRAYSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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